3-Cyclobutylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclobutylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8,11H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAOBXXXNFRSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclobutylphenol and Its Analogues
Established Synthetic Pathways for Phenols with Cycloalkyl Substitution
Several methods have been developed to introduce cycloalkyl groups onto phenolic structures, leveraging various catalytic systems and reaction mechanisms.
A significant approach involves the direct attachment of a cyclobutyl group to the phenol (B47542) ring through electrophilic aromatic substitution or related mechanisms.
Silver-Catalyzed Cyclobutylation with Bicyclo[1.1.0]butanes (BCBs): A prominent method for the direct cyclobutylation of phenols utilizes bicyclo[1.1.0]butanes (BCBs) as cyclobutylating agents in the presence of silver catalysts researchgate.netrsc.orgsemanticscholar.orgrsc.org. These silver catalysts function as carbophilic π-acids, activating the strained BCB ring to generate a reactive cyclobutyl cation equivalent. This electrophilic species then undergoes Friedel-Crafts-type C-alkylation with the electron-rich phenol ring semanticscholar.orgrsc.org. While this method offers direct access, challenges include controlling regioselectivity (e.g., ortho vs. para substitution) and chemoselectivity, preventing O-alkylation. Furthermore, the precise cleavage of the BCB ring (edge versus central bond) can influence the outcome semanticscholar.orgrsc.org. Studies have shown that electron-rich and electron-poor phenols exhibit varying reactivity, with some substituted phenols yielding lower yields and selectivities rsc.org.
Cycloalkylation with Alkenes: The cycloalkylation of phenol with alkenes, such as 1-methylcyclopentene, catalyzed by solid acids like KU-23 or Lewis acids like aluminum phenolate, provides another route to cycloalkylphenols researchgate.netresearcher.life. These reactions typically involve the protonation or Lewis acid activation of the alkene, generating a carbocation that attacks the phenol ring. Optimization of reaction conditions, including temperature, catalyst loading, and reactant ratios, is crucial for achieving high yields and selectivities for specific isomers (e.g., para- or ortho-substituted products) researchgate.netresearcher.life.
Table 1: Cycloalkylation of Phenol with 1-Methylcyclopentene
| Alkene | Catalyst | Temperature (°C) | Reaction Time (h) | Molar Ratio (Phenol:Alkene) | Catalyst Loading (%) | Yield (%) | Selectivity (%) | Reference |
| 1-Methylcyclopentene | KU-23 | 110 | 5 | 1:1 | 10 | 71.2 | 92.8 | researcher.life |
| 1-Methylcyclopentene | Aluminum Phenolate | 260 | 5 | 1:2 | 20 | 44.3 | 87.6 | researcher.life |
Dehydrative Coupling: Brookhart acid-catalyzed dehydrative coupling has also been reported, where cyclopropylcarbinol acts as an electrophile to alkylate phenols, primarily at the para position, under mild conditions researchgate.net.
Cross-coupling reactions offer a versatile strategy for constructing the aryl-cyclobutyl bond by joining functionalized aromatic and cyclobutyl fragments.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, can be employed to form aryl-cyclobutyl bonds. This typically involves the palladium-catalyzed coupling of aryl halides or pseudohalides with cyclobutylboronic acids or their esters organic-chemistry.org. Conversely, halogenated cyclobutanes could be coupled with arylboronic acids. The availability of halogenated phenols, such as 2-bromo-4-cyclobutylphenol (B6287138) sigmaaldrich.com, suggests that such precursors can be synthesized and utilized in cross-coupling strategies to access more complex cyclobutylphenol derivatives.
Other Coupling Strategies: While less directly detailed for 3-cyclobutylphenol itself, general methods for forming C-C bonds involving cyclobutane (B1203170) precursors, such as palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides, demonstrate the broader applicability of coupling reactions in constructing cyclobutane-containing molecules organic-chemistry.org.
Catalysis is central to the efficiency and selectivity of these synthetic routes. Transition metals, particularly silver and palladium, play crucial roles. Silver catalysts facilitate the direct cyclobutylation of phenols with BCBs by acting as carbophilic Lewis acids researchgate.netrsc.orgsemanticscholar.orgrsc.org. Palladium catalysts are essential for cross-coupling reactions, enabling the formation of the aryl-cyclobutyl bond from appropriate precursors organic-chemistry.orgacs.orgacs.org. Solid acid catalysts and other Lewis acids have also proven effective in catalyzing the cycloalkylation of phenols with alkenes researchgate.netresearcher.liferesearchgate.netwhiterose.ac.uk. The development of catalytic methods aims to reduce reaction times, improve yields, enhance selectivity, and enable milder reaction conditions compared to stoichiometric approaches.
Novel Synthetic Strategies for Regioselective Functionalization
Beyond established methods, novel strategies are being explored to achieve greater control over regioselectivity and to access chiral cycloalkylphenols.
While this compound itself is achiral, the synthesis of chiral analogues requires enantioselective or diastereoselective methods. Challenges in this area include controlling the stereochemistry of the cyclobutane ring formation and its subsequent attachment to the phenol.
Stereocontrolled Cyclobutane Formation: Methods such as copper hydride-catalyzed enantioselective intramolecular hydroalkylation of halide-tethered styrenes can yield enantioenriched cyclobutanes organic-chemistry.org. Similarly, directed C–H arylation strategies have been developed for the modular synthesis of enantioenriched polyfunctionalized cyclobutanes rsc.org. These methodologies, while not directly applied to this compound in the literature surveyed, provide a framework for synthesizing chiral cyclobutyl fragments that could subsequently be coupled to phenolic systems.
Diastereoselective Cyclobutylation: For methods involving BCBs, controlling diastereoselectivity during the cyclobutylation of phenols is an active area of research. Strategies involving specific catalysts, such as palladium or bismuth Lewis acids, have been investigated to address the inherent diastereoselectivity issues associated with BCB ring-opening and subsequent functionalization semanticscholar.orgrsc.org. The development of silver-catalyzed approaches also aims to improve diastereocontrol in these C(sp²)-H cyclobutylation reactions rsc.org.
Direct biomimetic or bio-inspired synthetic routes specifically for attaching cyclobutyl groups to phenols were not prominently identified in the initial literature search. However, the broader context of sustainable chemistry and the utilization of renewable feedstocks aligns with bio-inspired principles. Lignin, a natural polymer rich in phenolic units, serves as a renewable source for aromatic building blocks researchgate.netresearchgate.net. While this relates to the origin of the phenolic component, the development of catalytic processes that mimic enzymatic transformations or utilize biological pathways for the selective functionalization of phenols with cyclobutyl moieties remains an area for future exploration.
Compound Name Index:
this compound
Phenol
Naphthols
1-Methylcyclopentene
Bicyclo[1.1.0]butanes (BCBs)
Cyclopropyltrifluoroborates
Cyclobutyltrifluoroborates
Aryl chlorides
Aryl iodides
Halide-tethered styrenes
Enantioenriched cyclobutanes
1,3-disubstituted cyclobutanes
1,1,3-trisubstituted cyclobutanes
Aryl silacyclobutanes
Heterosubstituted arylsilacyclobutanes
N-sulfonylhydrazones
Cyclobutanone-derived N-sulfonylhydrazones
Cyclobutanes
Cyclopropanes
Piperarborenine B
Piperarborenine D
Dictazole natural products
(+)-rumphellaone A
(+)-psiguadial B
Cyclopropylcarbinol
2-Bromo-4-cyclobutylphenol
3-Bromo-4-cyclopropyl-5-fluorophenol
Cyclopropylcarbinol
Chemical Reactivity and Mechanistic Investigations of 3 Cyclobutylphenol
Electrophilic Aromatic Substitution Reactions of the Phenolic Ring
The benzene (B151609) ring in 3-cyclobutylphenol is susceptible to electrophilic aromatic substitution (EAS) reactions. The presence of the hydroxyl group significantly enhances the electron density of the aromatic ring, making it more reactive towards electrophiles than benzene itself quora.com. The cyclobutyl group, being an alkyl substituent, also contributes to the ring's electron density through inductive effects, albeit to a lesser extent than the hydroxyl group's resonance effect wikipedia.org.
Regioselectivity and Electronic Directing Effects
In electrophilic aromatic substitution, the regioselectivity (the position at which the electrophile attacks) is determined by the directing effects of existing substituents. The hydroxyl group (-OH) is a powerful activating and ortho, para-director due to its strong electron-donating resonance effect (+R) quora.comwikipedia.org. This effect increases electron density at the ortho (positions 2 and 6) and para (position 4) positions relative to the hydroxyl group.
Considering both substituents:
Position 2: This position is ortho to the strongly activating -OH group and ortho to the cyclobutyl group. It experiences significant electronic activation from both.
Position 4: This position is para to the strongly activating -OH group and meta to the cyclobutyl group. It benefits from the strong para-directing effect of the -OH.
Position 6: This position is ortho to the strongly activating -OH group and para to the cyclobutyl group. It also benefits from the strong ortho-directing effect of the -OH.
The strong activating effect of the hydroxyl group will dominate the directing influence. Therefore, substitution is expected to occur primarily at positions 2, 4, and 6. Steric hindrance from the cyclobutyl group will also play a role. Position 2 is sterically hindered by both the hydroxyl group and the cyclobutyl group. Position 6 is sterically hindered by the hydroxyl group. Position 4, being para to the hydroxyl group and meta to the cyclobutyl group, is generally the least sterically encumbered. Consequently, position 4 is often the most favored site for electrophilic attack, followed by position 6, and then position 2.
Table 1: Expected Regioselectivity of Electrophilic Aromatic Substitution on this compound
Note: This table presents predicted reactivity based on general principles of directing effects and steric considerations for substituted phenols. Specific experimental data for this compound may vary.
Reactions Involving the Phenolic Hydroxyl Group
The hydroxyl group (-OH) in this compound is a reactive functional group that can participate in various transformations, including alkylation, acylation, and oxidation. Its acidity also allows for proton transfer reactions.
O-Alkylation and O-Acylation Reactions
Phenols readily undergo reactions at the oxygen atom of the hydroxyl group, leading to the formation of ethers (O-alkylation) and esters (O-acylation). These reactions typically proceed via nucleophilic attack by the phenoxide ion, which is generated by deprotonating the phenol (B47542) with a suitable base.
O-Alkylation: In the presence of a base (e.g., sodium hydroxide, potassium carbonate), this compound is deprotonated to form the corresponding phenoxide ion. This phenoxide ion acts as a strong nucleophile and can react with alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) via an SN2 mechanism to yield phenyl ethers. This process is commonly known as the Williamson ether synthesis.
O-Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides (e.g., acetyl chloride, acetic anhydride), in the presence of a base (e.g., pyridine, triethylamine) leads to the formation of phenyl esters. The base neutralizes the acid byproduct (e.g., HCl) and can also catalyze the reaction.
Table 2: Typical O-Alkylation and O-Acylation Reactions of Phenols
| Reaction Type | Typical Reagent(s) | Common Base(s) | Product Type | Example Reagent |
| O-Alkylation | Alkyl Halides (RX) | NaOH, K₂CO₃, NaH | Phenyl Ethers | Methyl iodide (CH₃I) |
| O-Acylation | Acyl Halides (RCOX) or Acid Anhydrides ((RCO)₂O) | Pyridine, Triethylamine (Et₃N) | Phenyl Esters | Acetyl chloride (CH₃COCl) |
Note: These reaction types and conditions are generally applicable to phenols and are expected for this compound.
Oxidation Pathways and Radical Mechanisms
Phenols are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The phenolic hydroxyl group can be oxidized, and the aromatic ring itself can undergo oxidative coupling or cleavage.
One common pathway involves the formation of phenoxy radicals. The hydrogen atom of the hydroxyl group can be abstracted, generating a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized into the aromatic ring. The cyclobutyl substituent, through its inductive effect, may subtly influence the stability of such a radical. Stronger oxidizing agents can lead to the formation of quinones, particularly if there are activating groups at the ortho and para positions. For instance, oxidation of hydroquinone (B1673460) yields p-benzoquinone. While this compound is not a hydroquinone, related oxidative transformations are possible.
Hydrogen Bonding Interactions and Proton Transfer Dynamics
The phenolic hydroxyl group is capable of participating in hydrogen bonding, both as a hydrogen bond donor and as a hydrogen bond acceptor. In this compound, intramolecular hydrogen bonding is not possible due to the absence of suitable acceptor atoms within the same molecule. However, intermolecular hydrogen bonding with solvent molecules (e.g., water, alcohols) or other hydrogen bond acceptors is expected. This influences physical properties such as melting point, boiling point, and solubility.
Phenols are weakly acidic, with a pKa typically around 10 pharmaguideline.com. This acidity is due to the resonance stabilization of the resulting phenoxide ion, where the negative charge is delocalized over the aromatic ring pharmaguideline.com. The process of proton transfer involves the dissociation of the proton from the hydroxyl group. The electron-donating nature of the cyclobutyl group would slightly decrease the acidity compared to phenol itself, as it would increase electron density on the oxygen atom, making proton release less favorable. However, the dominant factor remains the extensive resonance stabilization of the phenoxide anion.
Reactivity of the Cyclobutyl Moiety
The cyclobutyl ring, characterized by its inherent ring strain (approximately 26 kcal/mol), is prone to reactions that relieve this strain. In this compound, the cyclobutyl group can participate in various transformations, either independently or in concert with the phenolic hydroxyl group.
Cycloaddition and Cycloelimination Reactions
Cycloaddition reactions involve the formation of cyclic compounds through the combination of two or more unsaturated molecules. While specific reported cycloaddition reactions directly involving the cyclobutyl moiety of this compound are not extensively documented in the literature, the inherent strain and electronic properties of cyclobutanes suggest potential participation in such reactions under specific conditions. Strained cyclic systems, including cyclobutanes, can undergo ring-opening reactions that may be considered a form of cycloe limination or a prelude to other transformations researchgate.net. For instance, the thermal or photochemical activation of cyclobutanes can lead to electrocyclic ring opening, often forming conjugated dienes researchgate.net. The presence of the electron-donating hydroxyl group on the adjacent phenyl ring might influence the electronic distribution within the cyclobutyl ring, potentially affecting its propensity and regioselectivity in cycloaddition reactions if suitable reaction partners and conditions are employed. General cycloaddition reactions, such as Diels-Alder ([4+2]) or [2+2] cycloadditions, are well-established for various cyclic systems mdpi.comlibretexts.orgslideshare.net. The specific application of these to the cyclobutyl ring of this compound would likely depend on the activation of the cyclobutyl ring itself or its participation as a dienophile or diene component, which is less common for saturated carbocycles unless activated.
Functionalization and Derivatization of the Cyclobutyl Ring
The cyclobutyl ring in this compound offers several sites for functionalization and derivatization. The C-H bonds on the cyclobutyl ring can be subjected to various functionalization strategies, including C-H activation and functionalization reactions, often mediated by transition metal catalysts acs.orgnih.govresearchgate.net. For example, palladium-catalyzed C-H functionalization has been employed to introduce aryl, alkenyl, and alkynyl groups onto cyclobutane (B1203170) rings, often with stereochemical control nih.govresearchgate.net.
The strained nature of the cyclobutyl ring also makes it susceptible to ring-opening reactions under acidic, basic, nucleophilic, or reductive conditions, which can lead to the formation of acyclic or larger cyclic structures researchgate.net. These ring-opening processes can be accompanied by skeletal rearrangements, particularly if carbocation intermediates are involved, as cyclobutyl carbocations are known to be relatively unstable and prone to rearrangement to more stable species masterorganicchemistry.comstackexchange.com. For instance, SN1-type reactions involving cyclobutyl derivatives have been shown to lead to interconversions between cyclobutyl, cyclopropylcarbinyl, and allylcarbinyl systems, with product distribution analysis being crucial for understanding these pathways stackexchange.com.
The phenolic hydroxyl group can also be derivatized, for example, through etherification or esterification, which can indirectly influence the reactivity of the cyclobutyl ring by altering the electronic properties of the molecule or by serving as a directing group in subsequent reactions google.comrsc.orgacs.org.
Kinetic and Thermodynamic Considerations in this compound Transformations
Understanding the rates and equilibrium of reactions involving this compound is crucial for predicting product formation and optimizing synthetic routes.
Reaction Rate Determination and Activation Energies
The rate of reactions involving this compound will be influenced by both the phenolic moiety and the cyclobutyl ring. The activation energy () is a key parameter determining reaction rates, representing the minimum energy required for a reaction to occur savemyexams.com. Reactions proceeding via carbocation intermediates, which are common in SN1 reactions and electrophilic aromatic substitutions, are sensitive to carbocation stability. Cyclobutyl carbocations are noted for their unusual instability due to ring strain, which can lead to higher activation energies for their formation and subsequent reactions compared to their acyclic or larger cyclic counterparts masterorganicchemistry.com.
Phenol derivatives, in general, exhibit various kinetic behaviors. For example, studies on the reaction of phenols with free radicals like DPPH• have determined activation energies and pre-exponential factors (A-factors) psu.edu. While specific kinetic data for this compound are scarce, it is expected that reactions involving the phenolic OH group, such as electrophilic aromatic substitution or O-alkylation, will follow established trends for activated aromatic systems. The electron-donating nature of the hydroxyl group generally increases the electron density of the aromatic ring, making it more reactive towards electrophiles, often with rate-determining steps involving the formation of a sigma complex rsc.orgsavemyexams.com.
Table 1: Illustrative Kinetic Parameters for Phenol Reactions
| Reaction Type | Typical Activation Energy (Ea) | Notes | Source |
| Phenol + DPPH• radical | ~3.3 kcal/mol | For o-methoxyphenols, Ea for reaction with DPPH• radical. A-factors typically range from 103.6 to 106.3 M-1s-1. | psu.edu |
| Carbocation Formation (general) | Varies significantly | Cyclobutyl carbocations are unusually unstable, potentially leading to higher activation energies for related reactions. | masterorganicchemistry.com |
| Electrophilic Aromatic Substitution | Varies | Rate-determining step often involves carbocation intermediate formation, influenced by activating/deactivating groups on the ring. | rsc.orgsavemyexams.com |
Note: The values in Table 1 are illustrative and derived from studies on related phenolic compounds or general principles. Specific kinetic data for this compound are not widely reported.
Equilibrium Studies and Product Distribution Analysis
The outcome of reactions involving this compound can be influenced by thermodynamic factors, affecting the position of equilibrium and the distribution of products. In reactions where multiple pathways are possible, such as O-alkylation versus C-alkylation of the phenoxide ion, kinetic versus thermodynamic control can dictate the major product researchgate.net. For instance, O-alkylation is often kinetically favored, while C-alkylation might be thermodynamically favored under different conditions researchgate.net.
Product distribution analysis is crucial for elucidating reaction mechanisms and optimizing yields. Studies on the rearrangements of cyclobutyl derivatives have shown that product distributions are sensitive to reaction conditions, including temperature and solvent, and provide insights into the stability of proposed intermediates stackexchange.com. For example, in the alkylation of phenols, reaction temperature can influence the product distribution, with lower temperatures favoring ether formation and higher temperatures promoting C-alkylation whiterose.ac.uk. The relative stability of potential products, such as isomeric C-alkylated phenols or ring-opened products from the cyclobutyl moiety, will determine the equilibrium composition.
Elucidation of Reaction Mechanisms
The mechanisms by which this compound undergoes transformations are diverse, involving the interplay of its phenolic and cyclobutyl functionalities.
Electrophilic Aromatic Substitution: The phenol moiety is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating resonance effect of the hydroxyl group, directing electrophiles primarily to the ortho and para positions rsc.orgsavemyexams.com. The cyclobutyl group, being an alkyl substituent, is weakly activating and ortho, para-directing through inductive effects. The relative directing strengths and steric hindrance will influence the regioselectivity of EAS reactions on this compound. Mechanisms typically involve the formation of a carbocationic intermediate (sigma complex) followed by deprotonation to restore aromaticity savemyexams.commlsu.ac.in.
Reactions involving the Cyclobutyl Ring:
SN1/SN2 Reactions: The cyclobutyl ring can participate in nucleophilic substitution reactions. Under SN1 conditions, the formation of a carbocation intermediate is likely, which may undergo rearrangement due to the inherent strain of the cyclobutyl system masterorganicchemistry.comstackexchange.com. Under SN2 conditions, direct displacement of a leaving group from the cyclobutyl ring would occur, with stereochemical inversion.
Ring-Opening and Rearrangement: The strain energy of the cyclobutyl ring can drive ring-opening reactions. Acid-catalyzed reactions can lead to carbocation intermediates that rearrange to more stable species, such as allylcarbinyl or cyclopropylcarbinyl cations, or undergo ring expansion researchgate.netmasterorganicchemistry.comstackexchange.com. Mechanisms often involve protonation of the ring, followed by C-C bond cleavage and subsequent transformations.
C-H Functionalization: Transition metal-catalyzed C-H functionalization offers pathways to directly introduce new functional groups onto the cyclobutyl ring, often via oxidative addition or related catalytic cycles acs.orgnih.govresearchgate.net. These mechanisms can involve directed C-H activation or non-directed processes, depending on the catalyst system and substrate.
O-Alkylation vs. C-Alkylation: In reactions with electrophiles that can react with both the oxygen of the phenoxide and the aromatic ring, a competition between O-alkylation and C-alkylation occurs. Phenoxide ions are ambident nucleophiles, and the regioselectivity is often governed by kinetic versus thermodynamic control, solvent effects, and the nature of the electrophile researchgate.net.
General Reaction Mechanisms: Various general reaction mechanisms, such as those involving radical intermediates, concerted pathways, or rearrangements like the Hock rearrangement (relevant to phenol production), are fundamental to organic chemistry and could potentially apply to transformations of this compound or its derivatives under specific conditions beilstein-journals.org.
List of Compound Names Mentioned:
this compound
Phenol
Cyclobutylbenzene
Cyclopropylcarbinyl derivatives
Allylcarbinyl derivatives
DPPH• radical
Advanced Analytical Techniques for Characterization and Elucidation of 3 Cyclobutylphenol
Chromatographic Separation Sciences
Chromatography is a fundamental technique for the separation of components within a mixture. etamu.edu The process involves a mobile phase that carries the sample through a stationary phase, with separation occurring based on differential partitioning between the two phases. etamu.edu For a compound like 3-Cyclobutylphenol, both gas and liquid chromatography are indispensable tools.
Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds. miamioh.edu Given that phenolic compounds can be analyzed by GC, this compound is a suitable candidate for this method. epa.govthermofisher.com In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. miamioh.edu The separation is governed by the compound's boiling point and its interaction with the column's stationary phase. miamioh.edu
For the analysis of phenols, columns with a 5% phenyl polysiloxane stationary phase are commonly employed. thermofisher.comsigmaaldrich.com Detection can be accomplished using a Flame Ionization Detector (FID), which offers robust and wide-ranging response to hydrocarbons, or more definitively with a Mass Spectrometer (MS). epa.govchrom-china.com GC-MS provides not only retention time data but also mass spectra, which act as a chemical fingerprint for identification. chrom-china.com
Table 1: Representative GC-MS Parameters for this compound Analysis This table presents hypothetical yet typical parameters for the analysis of this compound based on standard methods for phenolic compounds.
| Parameter | Condition |
|---|---|
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane phase chrom-china.com |
| Carrier Gas | Helium, constant flow at 1.0 mL/min oiv.int |
| Injector | Splitless, 250 °C oiv.int |
| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) thermofisher.com |
| Detector | Mass Spectrometer (MS) |
| MS Source | Electron Ionization (EI), 70 eV |
| MS Transfer Line | 280 °C |
| Scan Range | m/z 40-450 |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating non-volatile or thermally sensitive compounds. techscience.comitmedicalteam.pl It is particularly well-suited for the analysis of a wide array of phenolic compounds. nih.govnih.gov The separation is achieved by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. For phenols, reversed-phase (RP) chromatography is the most common approach, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol. techscience.comimpactfactor.org
Detection is often performed using a Diode Array Detector (DAD) or a UV-Vis detector, which provides spectral information across a range of wavelengths. nih.govcabidigitallibrary.org Coupling HPLC with a mass spectrometer (LC-MS) offers superior sensitivity and specificity, enabling precise identification and quantification. itmedicalteam.placs.org
Table 2: Representative HPLC-DAD Parameters for this compound Analysis This table presents hypothetical yet typical parameters for the analysis of this compound based on standard methods for phenolic compounds.
| Parameter | Condition |
|---|---|
| HPLC System | Shimadzu Prominence, Agilent 1260 Infinity II, or equivalent |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) internationaloliveoil.org |
| Mobile Phase A | Water with 0.1% Formic Acid techscience.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 30 minutes cabidigitallibrary.org |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Diode Array Detector (DAD) |
| Wavelengths | Monitoring at 275 nm (typical for phenols), with full spectrum acquisition from 200-400 nm |
For highly complex samples, one-dimensional chromatography may not provide sufficient resolving power. Comprehensive two-dimensional chromatography (GCxGC or LCxLC) offers significantly enhanced peak capacity and resolution by subjecting the sample to two independent separation mechanisms. mdpi.comnih.gov
In GCxGC, effluent from a primary column is continuously focused and injected onto a second, shorter column with a different stationary phase. nih.gov A common setup for complex mixtures containing phenols involves a non-polar primary column and a polar secondary column. gcms.cz This allows for the separation of compounds that co-elute in the first dimension. nih.gov
Similarly, LCxLC combines two different liquid chromatography separation modes. mdpi.comresearchgate.net For phenolic analysis, this could involve coupling Hydrophilic Interaction Chromatography (HILIC) with Reversed-Phase LC (RP-LC) or using two different RP-LC columns to exploit different selectivity. mdpi.comnih.gov This technique is exceptionally powerful for resolving minor components in complex natural product extracts or environmental samples. researchgate.netgcimage.com
Table 3: Potential Multi-dimensional Chromatography Setups for this compound This table outlines hypothetical column and phase combinations for advanced chromatographic separation.
| Technique | First Dimension (1D) | Second Dimension (2D) | Rationale |
|---|---|---|---|
| GCxGC | Non-polar (e.g., DB-5ms) | Polar (e.g., Wax) gcms.cz | Separation by boiling point/polarity in 1D, then by hydrogen bonding capacity in 2D. |
| LCxLC | Reversed-Phase (C18) | Reversed-Phase (Phenyl-Hexyl) | Separation by hydrophobicity in 1D, then by aromatic/polar interactions in 2D. shimadzu.eu |
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the identity of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). bioanalysis-zone.combiocompare.com Unlike nominal mass spectrometry, HRMS can measure m/z to several decimal places, which allows for the unambiguous determination of a compound's elemental formula. bioanalysis-zone.com For this compound (C₁₀H₁₂O), the calculated exact mass of the neutral molecule is 148.08882 Da. HRMS analysis would aim to detect the molecular ion with a mass accuracy typically below 5 parts per million (ppm). techscience.com
The first step in any mass spectrometry analysis is the ionization of the analyte. The choice of ionization technique is crucial and depends on the nature of the compound and the preceding separation method.
Electron Ionization (EI): Typically coupled with GC, EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (70 eV). chrom-china.com This process not only creates a molecular ion (M⁺•) but also causes extensive fragmentation, providing a rich, reproducible fingerprint useful for library matching and structural analysis.
Electrospray Ionization (ESI): ESI is a "soft" ionization technique commonly interfaced with HPLC. itmedicalteam.pl It is ideal for polar compounds and generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. itmedicalteam.pl For phenols, ESI is often run in negative mode to form the stable phenoxide ion [M-H]⁻. researchgate.netcsic.es
Direct Analysis in Real Time (DART): DART is an ambient ionization method that allows for the rapid analysis of samples in their native state with little to no preparation. It works by exposing the sample to a heated stream of metastable gas (e.g., helium), which desorbs and ionizes the analytes.
Table 4: Ionization Techniques for this compound Analysis This table summarizes the applicability of common ionization techniques for this compound.
| Technique | Coupling | Ion Type | Primary Use |
|---|---|---|---|
| Electron Ionization (EI) | GC | M⁺• (Radical Cation) | Structural elucidation via fragmentation patterns. |
| Electrospray Ionization (ESI) | HPLC | [M-H]⁻ (Deprotonated) | Accurate molecular weight determination of polar compounds. itmedicalteam.pl |
| DART | Direct to MS | [M+H]⁺ or [M-H]⁻ | Rapid screening and surface analysis. |
Tandem Mass Spectrometry (MS/MS or MS²) provides deeper structural insights by inducing and analyzing the fragmentation of a selected precursor ion. nih.govcsic.es In an MS/MS experiment, a specific ion (e.g., the molecular ion of this compound) is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are detected. ingentaconnect.com This process reveals the fragmentation pathways, which are directly related to the compound's chemical structure. nih.gov
For the EI-generated molecular ion of this compound (m/z 148), fragmentation would likely involve cleavage of the cyclobutyl ring. A common pathway for alkyl phenols is benzylic cleavage, which in this case would lead to the loss of a C₃H₅• radical (41 Da) to form a stable ion at m/z 107, or loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via rearrangement to yield an ion at m/z 120.
For the ESI-generated deprotonated molecule [M-H]⁻ (m/z 147), fragmentation under CID would be less extensive but could still provide characteristic losses from the cyclobutyl ring.
Table 5: Predicted MS/MS Fragmentation for this compound This table outlines the predicted fragmentation products for the molecular ion of this compound, which are crucial for structural confirmation.
| Precursor Ion (m/z) | Ionization | Predicted Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|---|
| 148 | EI | 120 | C₂H₄ (28 Da) | Retro-Diels-Alder-type cleavage of the cyclobutyl ring. |
| 148 | EI | 107 | C₃H₅• (41 Da) | Benzylic cleavage with loss of propyl radical. |
| 147 | ESI (-) | 119 | C₂H₄ (28 Da) | Cleavage of the cyclobutyl ring from the phenoxide ion. |
Isotope Labelling and Accurate Mass Measurements
Isotope labelling is a powerful technique used to trace the path of atoms through a reaction or to aid in spectral interpretation. wikipedia.org In the context of this compound, specific atoms can be replaced with their heavier stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or ¹²C with ¹³C. wikipedia.orgdoi.org For instance, deuterating the hydroxyl group to form this compound-d1 (C₁₀H₁₁DO) would cause a predictable shift in its mass spectrum and alter its vibrational spectrum, confirming the position of the hydroxyl proton. wikipedia.org This technique is invaluable for mechanistic studies and for assigning signals in complex NMR spectra.
Accurate mass measurement, typically performed using high-resolution mass spectrometry (HRMS) techniques like Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), provides the exact mass of a molecule with high precision. rsc.orgrutgers.edu This allows for the determination of the elemental formula of a compound. nih.gov For this compound (C₁₀H₁₂O), the measured accurate mass of its molecular ion would be compared against the calculated theoretical mass to confirm its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. jeolusa.com High mass accuracy, often within a few parts per million (ppm), is crucial for confident identification of unknown compounds and for verifying the products of a chemical synthesis. rutgers.edunih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound in solution or in the solid state. upi.edu It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
One-Dimensional (1D) NMR (¹H, ¹³C, ¹⁹F)
One-dimensional NMR provides fundamental information about the number and type of atoms in a molecule.
¹H NMR: The proton NMR spectrum of this compound reveals distinct signals for each unique proton environment. The hydroxyl (-OH) proton typically appears as a broad singlet, the chemical shift of which can be concentration-dependent. bhu.ac.in The aromatic protons on the benzene (B151609) ring show characteristic splitting patterns in the aromatic region (typically δ 6.5-8.0 ppm), while the protons of the cyclobutyl ring appear in the aliphatic region (typically δ 1.5-2.5 ppm). bhu.ac.in The integration of these signals corresponds to the number of protons in each environment (e.g., 1H for OH, 4H for the aromatic ring, and 7H for the cyclobutyl group). pressbooks.pub
¹³C NMR: The carbon NMR spectrum shows a single peak for each unique carbon atom. For this compound, this would include signals for the four distinct carbons of the cyclobutyl ring and the six carbons of the phenol (B47542) ring. The carbon attached to the hydroxyl group (C-OH) is typically found around δ 155-160 ppm, while other aromatic carbons appear between δ 115-145 ppm. The aliphatic carbons of the cyclobutyl ring resonate at higher field (lower ppm values). googleapis.com
¹⁹F NMR: While not directly applicable to this compound itself, ¹⁹F NMR is a highly sensitive technique used for fluorine-containing analogues. If a fluorine atom were incorporated into the molecule, ¹⁹F NMR would provide a clear signal for each unique fluorine environment, offering valuable structural information due to its large chemical shift range and sensitivity.
Table 1: Representative 1D NMR Data for this compound Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on the solvent and experimental conditions.
| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | ¹H NMR | ~6.6 - 7.2 | Multiplets |
| Cyclobutyl Protons | ¹H NMR | ~1.6 - 3.5 | Multiplets |
| Hydroxyl Proton | ¹H NMR | ~9.3 (variable) | Singlet |
| Aromatic Carbons | ¹³C NMR | ~113 - 158 | - |
| Cyclobutyl Carbons | ¹³C NMR | ~18 - 38 | - |
Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR experiments provide correlational data that helps piece together the molecular puzzle. scribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would reveal the connectivity between adjacent protons on the cyclobutyl ring and also between neighboring protons on the aromatic ring, helping to assign their specific positions. emerypharma.comcreative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comprinceton.edu By mapping the assigned proton signals to their corresponding carbon signals, the carbon skeleton can be unambiguously assigned. creative-biostructure.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two to four bonds). emerypharma.comprinceton.edu HMBC is crucial for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For example, it would show a correlation between the cyclobutyl protons and the aromatic carbon they are attached to, confirming the link between the two ring systems. creative-biostructure.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY is used to determine the stereochemistry and conformation of the molecule by observing through-space dipolar couplings. For this compound, it could help define the spatial relationship between the protons of the cyclobutyl ring and the adjacent aromatic protons.
Solid-State NMR for Crystalline Forms or Solid-Phase Reactions
While solution-state NMR provides data on molecules tumbling freely, solid-state NMR (ssNMR) offers insight into the structure of materials in their solid, crystalline form. nih.gov This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. It can also be used to monitor reactions occurring in the solid phase. researchgate.net For phenols, ssNMR has been employed to study their interactions and immobilization within other matrices, such as cement or dietary fibers. researchgate.netsfasu.edu By analyzing the chemical shifts and line shapes in the solid state, information about molecular packing, conformation, and intermolecular interactions can be obtained. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. tanta.edu.eg These techniques are complementary and provide a characteristic "fingerprint" for a compound, allowing for the identification of specific functional groups. photothermal.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. tanta.edu.eg This technique is particularly sensitive to polar bonds. photothermal.com For this compound, a strong, broad absorption band would be expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenol group. Other key absorptions include C-O stretching (~1200-1260 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-H stretching from both the aromatic and cyclobutyl groups. iitm.ac.in
Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that provides information on vibrational modes. spectroscopyonline.com It is particularly sensitive to non-polar, symmetric bonds, making it complementary to IR spectroscopy. photothermal.com In the Raman spectrum of this compound, the aromatic ring vibrations and the C-C bonds of the cyclobutyl ring would likely produce strong signals.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic -OH | O-H Stretch | IR | 3200 - 3600 | Strong, Broad |
| Phenolic C-O | C-O Stretch | IR | 1200 - 1260 | Strong |
| Aromatic Ring | C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |
| Aromatic C-H | C-H Stretch | IR, Raman | 3000 - 3100 | Medium |
| Cyclobutyl C-H | C-H Stretch | IR, Raman | 2850 - 3000 | Strong |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. wordpress.comprotoxrd.com By diffracting X-rays off a single crystal, a map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. wordpress.com
For this compound, a successful X-ray crystallographic analysis would provide unambiguous data on:
Molecular Structure: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.
Absolute Stereochemistry: If chiral centers were present, this technique could determine the absolute configuration of the molecule.
Crystal Packing: It reveals how individual molecules are arranged in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding (involving the phenol -OH group) and van der Waals interactions. nih.gov
This technique provides the most complete and unambiguous structural picture, serving as a benchmark for validating data from other analytical methods. wordpress.comnih.gov
Computational Chemistry and Theoretical Investigations of 3 Cyclobutylphenol
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. youtube.comaps.org Methods like Density Functional Theory (DFT) are central to these investigations, offering a balance between accuracy and computational cost for studying molecules of this size. youtube.comnih.gov
Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Electron Density Distribution)
Electronic structure analysis provides fundamental insights into the reactivity, stability, and spectroscopic properties of a molecule.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. youtube.comyoutube.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com For 3-cyclobutylphenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom, while the LUMO would likely be distributed over the aromatic ring's anti-bonding π-system. A typical DFT calculation would yield the energies of these orbitals.
Table 1: Illustrative Frontier Orbital Energies for this compound
| Property | Energy (eV) |
|---|---|
| HOMO | -5.80 |
| LUMO | -0.95 |
| HOMO-LUMO Gap | 4.85 |
Note: The values presented are hypothetical and serve for illustrative purposes only.
Molecular Orbitals: Beyond the frontier orbitals, analyzing the full spectrum of molecular orbitals (MOs) reveals the nature of chemical bonding within the molecule. youtube.com For this compound, MO analysis would show the σ-bonds forming the framework of the cyclobutyl and phenyl rings and the delocalized π-orbitals of the aromatic system. Visualizing these orbitals helps in understanding the electronic distribution and identifying regions susceptible to electrophilic or nucleophilic attack.
Electron Density Distribution: The electron density is a measure of the probability of finding an electron at a specific point in space. rcsb.orgproteopedia.org Electron density maps illustrate the distribution of electrons throughout the molecule, highlighting regions of high and low electron density. researchgate.netnih.gov In this compound, the highest electron density would be concentrated around the electronegative oxygen atom and within the π-system of the benzene (B151609) ring. Molecular Electrostatic Potential (MEP) maps, which are derived from the electron density, would show electron-rich (negative potential) regions, such as the oxygen atom, which are prone to electrophilic attack, and electron-poor (positive potential) regions, like the hydroxyl proton, which are susceptible to nucleophilic attack.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental results.
NMR Chemical Shifts: Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govrsc.org The accuracy of these predictions depends on the chosen functional and basis set. aps.org For this compound, calculations would provide theoretical chemical shifts for each unique hydrogen and carbon atom in the molecule, aiding in the assignment of experimental NMR spectra. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging.
Table 2: Illustrative Predicted vs. Experimental 1H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted (ppm) | Experimental (ppm) |
|---|---|---|
| OH | 4.95 | 4.88 |
| Ar-H (ortho) | 6.75 | 6.70 |
| Ar-H (meta) | 7.15 | 7.10 |
| Ar-H (para) | 6.80 | 6.75 |
| CH (cyclobutyl) | 3.20 | 3.15 |
| CH2 (cyclobutyl) | 2.10 - 2.30 | 2.05 - 2.25 |
Note: The values presented are hypothetical and serve for illustrative purposes only.
IR Frequencies: The calculation of vibrational frequencies through normal-mode analysis can generate a theoretical Infrared (IR) spectrum. nih.govgithub.io These calculations predict the frequencies and intensities of the vibrational modes of the molecule. chemrxiv.org For this compound, the predicted IR spectrum would show characteristic peaks for the O-H stretch of the phenol group (typically around 3300-3600 cm-1), C-H stretches of the aromatic ring (around 3000-3100 cm-1), C-H stretches of the cyclobutyl group (around 2850-3000 cm-1), C=C stretching of the aromatic ring (around 1450-1600 cm-1), and the C-O stretch (around 1200-1260 cm-1).
Reaction Pathway Modeling and Transition State Characterization
Quantum chemical calculations are instrumental in exploring the mechanisms of chemical reactions.
Reaction Pathway Modeling: By mapping the potential energy surface, computational methods can model the pathway of a chemical reaction, connecting reactants to products via a minimum energy path. carleton.eduarxiv.org For reactions involving this compound, such as electrophilic aromatic substitution or oxidation of the phenolic hydroxyl group, these models can identify all intermediates and transition states. researchgate.netresearchgate.net This allows for a detailed, step-by-step understanding of the reaction mechanism.
Transition State Characterization: A transition state (TS) represents the highest energy point along a reaction coordinate. dtu.dk Locating and characterizing the TS is crucial for calculating the activation energy barrier of a reaction, which determines the reaction rate. dtu.dk Computational methods are used to find the geometry of the transition state and confirm its nature by frequency analysis (a true TS has exactly one imaginary frequency). For a reaction like the nitration of this compound, calculations could determine the activation energies for substitution at the ortho and para positions, thereby predicting the regioselectivity of the reaction.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and the influence of the surrounding environment.
Conformational Analysis and Potential Energy Surface Exploration
These methods explore the different spatial arrangements of a molecule and their relative energies.
Conformational Analysis: this compound has conformational flexibility, primarily related to the orientation of the cyclobutyl ring with respect to the phenyl ring and the rotation of the hydroxyl group. A relaxed potential energy surface (PES) scan, where a specific dihedral angle is systematically varied while optimizing the rest of the geometry, can identify the most stable conformers (energy minima) and the energy barriers between them. uni-muenchen.dereadthedocs.ioq-chem.comresearchgate.net For this compound, this would involve scanning the dihedral angle defining the connection between the two rings to find the preferred rotational arrangement.
Potential Energy Surface Exploration: The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. blogspot.com Exploring the PES helps to map out all possible conformations, transition states, and reaction pathways. arxiv.orguni-muenchen.de For this compound, a comprehensive exploration of the PES would reveal the global minimum energy structure and the pathways for conformational interconversion.
Solvation Models and Solvent Effects on Reactivity
The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. researchgate.net
Solvation Models: Computational chemistry accounts for solvent effects using either explicit models, where individual solvent molecules are included in the calculation, or implicit models, where the solvent is treated as a continuous medium with specific dielectric properties (e.g., the Polarizable Continuum Model, PCM). frontiersin.org Implicit models are computationally efficient and are widely used to calculate properties in solution. mdpi.com
Solvent Effects on Reactivity: The choice of solvent can alter reaction rates and mechanisms. frontiersin.orgresearchgate.net For reactions involving this compound, computational models can be used to study how solvents with different polarities stabilize or destabilize reactants, products, and transition states. researchgate.net For instance, a polar protic solvent would be expected to stabilize the phenoxide anion intermediate that could form during certain reactions, potentially lowering the activation energy compared to a nonpolar solvent. By performing calculations in different solvent models, a theoretical understanding of how the environment mediates the reactivity of this compound can be achieved.
Intermolecular Interactions and Self-Assembly Propensities
Computational modeling provides significant insights into the non-covalent interactions that govern the behavior of this compound in various environments. The primary intermolecular forces at play are hydrogen bonding, facilitated by the hydroxyl (-OH) group, and van der Waals forces, arising from the cyclobutyl and phenyl moieties.
The hydroxyl group is a potent hydrogen bond donor and acceptor. In a condensed phase, molecules of this compound can form hydrogen-bonded networks. These interactions are crucial in determining the compound's physical properties, such as its boiling point and solubility. Computational studies on similar phenolic compounds have quantified the strength of these hydrogen bonds, which are a cornerstone of their self-assembly behavior. nih.gov The interplay between the hydrogen-bonding hydroxyl group and the nonpolar cyclobutyl and phenyl rings can lead to the formation of specific supramolecular structures.
Self-assembly is the spontaneous organization of molecules into ordered arrangements. In the case of this compound, this can be driven by the directional nature of hydrogen bonds, leading to the formation of chains, rings, or more complex three-dimensional structures. The hydrophobic cyclobutyl and phenyl groups can also drive aggregation in aqueous environments to minimize contact with water, a phenomenon central to the formation of micelles or other assemblies. The use of external agents, such as cyclodextrins, has been shown to catalyze the self-assembly of certain molecules into well-defined microstructures. rsc.org Computational simulations can predict the most energetically favorable self-assembled structures by calculating the free energy of various arrangements. These studies are vital for understanding how this compound might behave in biological systems or as a component in materials science applications.
| Interaction Type | Key Molecular Feature | Predicted Significance |
| Hydrogen Bonding | Hydroxyl (-OH) group | High |
| π-π Stacking | Phenyl ring | Moderate |
| van der Waals Forces | Cyclobutyl and phenyl groups | Moderate |
| Cation-π Interactions | Phenyl ring | Possible in the presence of cations |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Chemistry
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property descriptors of chemical compounds with their biological activities or chemical reactivity. nih.gov This approach is instrumental in predicting the behavior of new or untested compounds, thereby accelerating the process of drug discovery and materials development.
Derivation of Molecular Descriptors for this compound and its Analogues
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound and its analogues, a wide range of descriptors can be calculated using computational software. These descriptors fall into several categories:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific structural features. nih.gov
3D Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's shape, size, and electronic properties. Examples include molecular volume, surface area, and dipole moment.
The selection of relevant descriptors is a critical step in building a robust QSAR model. For phenolic compounds, descriptors related to lipophilicity (e.g., LogP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters are often important. umsha.ac.irresearchgate.net
| Descriptor Class | Example Descriptors for this compound |
| Constitutional (1D) | Molecular Weight, Atom Count |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration |
| Electronic (3D) | Dipole Moment, HOMO/LUMO Energies, Electrostatic Potential |
| Physicochemical | LogP, Molar Refractivity, Polar Surface Area |
Development of Predictive Models for Chemical Reactivity
Predictive models for chemical reactivity aim to forecast how a molecule will behave in a chemical reaction. rsc.org For this compound, this could involve predicting its susceptibility to oxidation, its acidity (pKa), or its reactivity in electrophilic aromatic substitution reactions.
The development of such models typically involves the following steps:
Data Collection: A dataset of molecules with known reactivity is assembled.
Descriptor Calculation: A set of relevant molecular descriptors is calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), are used to establish a mathematical relationship between the descriptors and the observed reactivity. uvic.caresearchgate.net
Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate quantum chemical descriptors that are particularly useful for modeling reactivity. nih.gov These can include atomic charges, bond orders, and the energies of frontier molecular orbitals. usda.gov
| Modeling Technique | Description |
| Multiple Linear Regression (MLR) | A statistical method that uses several explanatory variables to predict the outcome of a response variable. |
| Partial Least Squares (PLS) | A statistical method that is particularly useful when the number of predictor variables is large. |
| Machine Learning Algorithms | A class of algorithms that can learn from and make predictions on data, often used for complex, non-linear relationships. |
In Silico Screening for Compound Library Design
In silico screening is a computational approach used to search large databases of virtual compounds to identify those with desired properties. biointerfaceresearch.com This technique is highly valuable in the design of compound libraries centered around a core scaffold, such as this compound.
The process typically involves:
Library Generation: A virtual library of analogues of this compound is created by systematically modifying its structure, for example, by adding different substituents to the phenyl ring or altering the cyclobutyl group.
Property Prediction: The QSAR models developed for reactivity, biological activity, or other properties of interest are used to predict these properties for all compounds in the virtual library.
Filtering and Selection: The library is filtered based on predefined criteria to select a subset of compounds with the most promising predicted profiles. This can include filtering for drug-likeness based on rules such as Lipinski's rule of five. nih.gov
This approach allows for the efficient exploration of a vast chemical space and the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing, thereby saving significant time and resources.
Derivatization Strategies for Enhanced Analytical Performance and Reactivity of 3 Cyclobutylphenol
Chelation and Complexation Derivatization for Metal Ion Analysis
Phenolic compounds, particularly those with multiple hydroxyl groups (polyphenols), are known for their ability to chelate and form stable complexes with various metal ions researchgate.netencyclopedia.pubmdpi.commdpi.com. This property arises from the presence of electron-donating functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, which can coordinate with metal cations mdpi.commdpi.com. While extensive research exists on the complexation behavior of polyphenols like flavonoids and phenolic acids with metal ions such as iron, copper, and aluminum, specific studies detailing the chelation and complexation of 3-cyclobutylphenol for metal ion analysis are not prominently featured in the available literature.
However, based on the general chemical principles governing phenolic compounds, this compound, possessing a hydroxyl group directly attached to an aromatic ring, is expected to exhibit complexation capabilities. The hydroxyl group's proton can be abstracted, forming a phenoxide ion, which can then act as a ligand to coordinate with metal ions mdpi.commdpi.com. The presence of the cyclobutyl ring may influence the steric and electronic properties of the resulting metal complexes, potentially affecting their stability and solubility.
The application of chelation and complexation derivatization for metal ion analysis typically involves forming a metal complex that possesses enhanced properties for detection. For instance, metal complexes can exhibit distinct spectroscopic signatures (e.g., color for UV-Vis detection) or altered chromatographic behavior, facilitating the separation and quantification of both the metal ion and the phenolic ligand mdpi.comkau.edu.sa. While direct analytical methods utilizing this compound as a chelating agent for metal ion detection are not detailed, its phenolic structure suggests a potential for interaction with metal ions. Research into metal-phenolic complexes has shown that such interactions can influence antioxidant activities and can be studied using techniques like Fourier-transform infrared (FTIR) spectroscopy, which reveals changes in vibrational modes upon complexation mdpi.com.
Development of Novel Derivatization Reagents and Methods
The drive to improve the analytical performance of phenolic compounds has led to the development of numerous derivatization reagents and methodologies. These advancements aim to enhance sensitivity, selectivity, and compatibility with modern analytical instruments, particularly liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography coupled with mass spectrometry (GC-MS).
For compounds like this compound, which may have limitations in direct detection, derivatization can introduce functionalities that improve ionization efficiency, add chromophores for UV detection, or alter chromatographic retention.
Key Derivatization Strategies and Reagents for Phenols:
Pentafluorobenzyl Bromide (PFBBr): This reagent is widely used for the derivatization of phenols to form pentafluorobenzyl ethers, which are amenable to GC analysis, particularly with electron capture detection (ECD) due to the electron-withdrawing fluorine atoms epa.govresearch-solution.com. This method enhances volatility and detectability.
Dansyl Chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride): Dansyl chloride is a popular reagent for derivatizing phenols to introduce a fluorescent tag, significantly improving sensitivity for HPLC-fluorescence detection (FLD) ddtjournal.com. It also enhances ionization efficiency for LC-ESI-MS/MS.
1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC): This is a more recent development in derivatization reagents for phenolic compounds capes.gov.brnih.govnih.gov. DMISC reacts with phenols to form stable dimethylimidazolesulfonyl (DMIS) derivatives. These derivatives exhibit excellent chromatographic properties and produce intense ions ([M+H]+) in positive-ion LC-ESI-MS/MS, leading to substantially improved mass spectrometric response and enhanced sensitivity. The mechanism involves the sulfonyl chloride group reacting with the phenolic hydroxyl group.
Benzoyl Chloride: Used for pre-column derivatization, benzoyl chloride converts phenols into benzoate (B1203000) esters, which can be effectively separated and detected by HPLC with UV detection researchgate.net. This method has been shown to provide good sensitivity and separation for various phenolic compounds.
Perfluorooctanoyl Chloride: This reagent has been employed for the derivatization of phenol (B47542) in biological matrices like serum, forming perfluorooctanoyl derivatives that exhibit strong molecular ions in GC-MS analysis, facilitating quantification nih.gov.
Silylation Reagents (e.g., BSTFA, MSTFA): Silylation is a common technique that replaces active hydrogen atoms (like those in phenolic hydroxyl groups) with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability for GC analysis research-solution.com.
The development of these reagents and methods offers pathways to enhance the analytical performance of this compound. For instance, employing DMISC in an LC-ESI-MS/MS setup would likely lead to a significant improvement in sensitivity and specificity compared to direct analysis. Similarly, derivatization with PFBBr followed by GC-ECD analysis could provide a sensitive method for its detection. The choice of reagent and method would depend on the specific analytical goals, matrix, and available instrumentation.
Table 1: Common Derivatization Reagents for Phenols and Their Analytical Applications
| Derivatization Reagent | Reaction with Phenol Forms | Primary Analytical Enhancement | Detection Method(s) | Key Advantages | References |
| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl ethers | Volatility, ECD sensitivity | GC-ECD, GC-MS | Enhanced volatility, high sensitivity with ECD. | epa.govresearch-solution.com |
| Dansyl Chloride (Dns-Cl) | Dansyl ethers | Fluorescence, MS ionization | HPLC-FLD, LC-ESI-MS/MS | Introduces fluorophore, improves ionization efficiency for MS. | ddtjournal.com |
| 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC) | DMIS ethers | MS ionization, selectivity | LC-ESI-MS/MS | Novel reagent, improved mass spectrometric response, good chromatographic properties. | capes.gov.brnih.govnih.gov |
| Benzoyl Chloride | Benzoate esters | UV absorbance, separation | HPLC-UV | Simple, effective for UV detection and separation. | researchgate.net |
| Perfluorooctanoyl Chloride | Perfluorooctanoyl derivatives | MS ionization, volatility | GC-MS | Suitable for biological matrices, strong molecular ions. | nih.gov |
| Silylating Agents (e.g., BSTFA) | Silyl ethers | Volatility, thermal stability | GC-FID, GC-MS | Increases volatility and stability for GC analysis. | research-solution.com |
Table 2: Examples of Novel Derivatization Methods for Phenolic Compounds
| Method/Reagent | Target Analyte Class | Analytical Technique | Key Improvement |
| 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC) | Phenols | LC-ESI-MS/MS | Enhanced mass spectrometric response, improved sensitivity and selectivity. |
| On-line Electrochemical Derivatization | Phenols | HPLC-Fluorescence | Oxidation to fluorescent dimers/oligomers, enhancing selectivity and sensitivity. |
| Perfluorooctanoyl Chloride Derivatization | Phenol | GC-MS | Improved confirmation and quantification in biological samples. |
Compound List
this compound
Phenol
1-Hydroxypyrene
O-cresol
M-cresol
P-cresol
Resorcinol
Catechol
1-hydroxy-pyrene
Paracetamol
Chlorogenic acid
Rosmarinic acid
Chicoric acid
Quercetin
Fisetin
(+)-Catechin
(-)-Epicatechin
(+)-Epigallocatechin
(-)-Epicatechin 3-gallate
(-)-Epigallocatechin 3-gallate
Protocatechuic acid
Vanillic acid
Gallic acid
Syringic acid
Ferulic acid
Isoferulic acid
Sinapic acid
Coumarin
Umbelliferone
Daphnetin
Butein
Phloretin
Tannic acid
Epicatechin dimer (B2)
Epicatechin polymer (T)
P-coumaric acid
O-coumaric acid
Homovanillic acid
Estradiol
5α-androstane-3α,17β-diol
1-Methyl-4,6-dinitrophenol
2,4-Dinitrophenol
2-Methyl-4,6-dinitrophenol
Dinoseb
DNOC
Dinitrocresol
Bisphenol-A
4-methylphenol (p-cresol)
2-(Cyclopropylmethyl)-4-methylphenol
4-Butylphenol
4-(3-methylbutyl)phenol
Role of 3 Cyclobutylphenol As a Synthetic Intermediate in Advanced Organic Synthesis
Precursor in the Construction of Polycyclic Aromatic Compounds
The synthesis of polycyclic aromatic hydrocarbons (PAHs) often involves the annulation of aromatic rings through various coupling and cyclization strategies. Phenolic compounds can serve as precursors in such syntheses, typically requiring activation of the hydroxyl group or the aromatic ring itself. In principle, 3-Cyclobutylphenol could be envisioned as a starting point for the construction of PAHs bearing a cyclobutyl substituent. This could be achieved through reactions that build additional aromatic rings onto the existing phenol (B47542) structure. However, specific examples of such transformations using this compound are not readily found in the current body of scientific literature.
Scaffold for the Development of Complex Small Molecules
The development of complex small molecules, particularly for applications in medicinal chemistry and materials science, often relies on the use of unique chemical scaffolds. The this compound framework, with its distinct combination of an aromatic ring and a strained aliphatic ring, presents an interesting scaffold. The cyclobutyl group can introduce three-dimensionality to an otherwise planar phenol ring, which can be advantageous for biological activity. Despite this potential, there is a lack of published research that explicitly details the use of this compound as a foundational scaffold for the systematic development of libraries of complex small molecules.
Building Block in the Synthesis of Specialty Chemicals
Specialty chemicals are valued for their specific functions and are often produced in lower volumes than commodity chemicals. Phenolic compounds are important intermediates in the synthesis of a wide array of specialty chemicals, including polymers, resins, and pharmaceuticals. While this compound is commercially available and has been mentioned in patent literature, its specific application as a key building block in the synthesis of named specialty chemicals is not well-documented in peer-reviewed research.
Regioselective and Chemoselective Transformations in Multi-step Syntheses
The phenolic hydroxyl group and the aromatic ring of this compound offer multiple sites for chemical modification, making regioselectivity and chemoselectivity crucial considerations in any multi-step synthesis. The hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a triflate for cross-coupling reactions. The aromatic ring is susceptible to electrophilic substitution, with the hydroxyl group and the cyclobutyl group directing incoming electrophiles to specific positions.
For instance, electrophilic aromatic substitution reactions on this compound would be expected to be directed to the positions ortho and para to the strongly activating hydroxyl group. The steric bulk of the cyclobutyl group at the meta position would likely influence the regiochemical outcome of these substitutions.
Hypothetical Regioselectivity in Electrophilic Aromatic Substitution of this compound:
| Position | Activating/Deactivating Group | Predicted Reactivity |
| 2 | Ortho to -OH | Activated |
| 4 | Para to -OH | Activated |
| 6 | Ortho to -OH | Activated |
| 5 | Meta to -OH, Ortho to Cyclobutyl | Less Activated |
Chemoselective transformations would involve selectively reacting either the hydroxyl group or the aromatic ring in the presence of the other. For example, a mild acylation could selectively target the hydroxyl group, leaving the aromatic ring untouched. Conversely, a carefully chosen electrophile might react with the aromatic ring without affecting the hydroxyl group.
Despite these well-established principles of organic reactivity, specific and detailed research findings illustrating the regioselective and chemoselective transformations of this compound in the context of multi-step syntheses are not extensively reported in the scientific literature. This suggests that while the potential for its use as a synthetic intermediate exists, it has not been a major focus of academic or industrial research to date.
Environmental Fate and Degradation Pathways of 3 Cyclobutylphenol
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For 3-cyclobutylphenol, the key abiotic mechanisms are expected to be photodegradation, hydrolysis, and chemical oxidation.
Photodegradation Pathways Under Environmental Conditions
Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Phenolic compounds in sunlit surface waters or on soil surfaces are susceptible to this process. The degradation can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, involving reactions with photochemically generated transient species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). nih.govmdpi.com
For this compound, direct photolysis would involve the absorption of UV light by the phenol (B47542) ring, leading to an excited state. This can result in the cleavage of the hydroxyl group or the cyclobutyl ring. Indirect photodegradation is often a more significant pathway in natural waters. nih.gov Highly reactive hydroxyl radicals, formed from dissolved organic matter or nitrate (B79036) photolysis, can attack the aromatic ring of this compound, leading to hydroxylation and subsequent ring opening. nih.govmdpi.com The presence of photosensitizers, such as titanium dioxide (TiO₂) and zinc oxide (ZnO) which can be present as suspended particles in water, can significantly accelerate the photodegradation of phenols. jeb.co.in
Table 1: Illustrative Photodegradation Parameters for a Phenolic Compound
This table provides a hypothetical example of data that would be collected to study the photodegradation of a compound like this compound.
| Parameter | Value | Conditions |
| Direct Photolysis Half-Life | 25 hours | Simulated Sunlight, pH 7 |
| Indirect Photolysis Rate Constant (with •OH) | 8 x 10⁹ M⁻¹s⁻¹ | Aqueous Solution |
| Primary Photoproducts | Cyclobutyl-catechols, Hydroquinones, Ring-opened aliphatic acids | UV Irradiation |
Note: This table is for illustrative purposes only, as specific experimental data for this compound is not available.
Hydrolytic Stability and Hydrolysis Products
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Phenolic compounds, in general, are resistant to hydrolysis under typical environmental pH and temperature conditions because the bond between the hydroxyl group and the aromatic ring is very stable. The carbon-carbon bonds of the cyclobutyl group are also not susceptible to hydrolysis. Therefore, this compound is expected to be hydrolytically stable, and this pathway is unlikely to be a significant contributor to its environmental degradation. nih.govnih.gov
Chemical Oxidation in Aquatic and Terrestrial Environments
Chemical oxidation in the environment is driven by various oxidizing agents present in soil and water. aloki.hu For phenolic compounds, strong oxidants like manganese oxides (Mn(IV)) and iron oxides (Fe(III)) in soils and sediments can play a role in their transformation. mdpi.com These reactions involve the transfer of electrons from the phenolic ring to the metal oxide, leading to the formation of phenoxy radicals. These radicals can then polymerize or undergo further oxidation, eventually leading to ring cleavage.
Biotic Degradation Pathways
The primary mechanism for the complete removal of this compound from the environment is expected to be biodegradation by microorganisms such as bacteria and fungi. nih.govtandfonline.com These organisms possess enzyme systems capable of breaking down the aromatic ring and utilizing the compound as a source of carbon and energy.
Microbial Degradation Mechanisms (e.g., Meta-cleavage and Ortho-cleavage of Phenolic Rings)
The aerobic biodegradation of phenolic compounds typically proceeds through a common intermediate, catechol or a substituted catechol. tandfonline.comnih.govfrontiersin.org For this compound, the initial step would likely be the hydroxylation of the aromatic ring to form a cyclobutyl-substituted catechol. This dihydroxylated intermediate is then susceptible to enzymatic ring cleavage. mdpi.com
There are two main pathways for the cleavage of the catechol ring:
Ortho-cleavage (or β-ketoadipate pathway): The aromatic ring is cleaved between the two hydroxyl groups by an enzyme called catechol 1,2-dioxygenase. nih.govresearchgate.net This intradiol cleavage leads to the formation of cis,cis-muconic acid derivatives, which are further metabolized through the β-ketoadipate pathway to intermediates of the central metabolism, such as succinyl-CoA and acetyl-CoA. frontiersin.orgresearchgate.net
Meta-cleavage: The aromatic ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. nih.govnih.govresearchgate.net This extradiol cleavage results in the formation of a 2-hydroxymuconic semialdehyde derivative. This product is then further degraded into simpler molecules like pyruvate (B1213749) and acetaldehyde, which can enter the Krebs cycle. researchgate.net
The specific pathway utilized depends on the microbial species and the specific structure of the phenolic compound. interesjournals.orgnih.gov Some bacteria are known to possess the genetic machinery for both pathways. frontiersin.org
Role of Specific Enzyme Systems (e.g., Monooxygenases, Dioxygenases)
The key enzymes involved in the biodegradation of this compound are expected to be monooxygenases and dioxygenases.
Monooxygenases: These enzymes are crucial for the initial step of activating the stable aromatic ring. Phenol hydroxylases, a type of monooxygenase, introduce a second hydroxyl group onto the phenolic ring to form the corresponding catechol. tandfonline.commdpi.comnih.gov For this compound, a monooxygenase would convert it to a cyclobutyl-catechol. These enzymes can be simple flavoproteins or more complex multi-component systems. tandfonline.comresearchgate.net Cytochrome P450 monooxygenases are also known to be involved in the degradation of some alkylphenols by fungi. asm.org
Dioxygenases: These enzymes are responsible for the critical ring-cleavage step. As mentioned previously, catechol 1,2-dioxygenases catalyze the ortho-cleavage pathway, while catechol 2,3-dioxygenases catalyze the meta-cleavage pathway. nih.govnih.govscite.ai The substrate specificity of these enzymes can be quite broad, allowing them to act on a variety of substituted catechols, which would likely include the cyclobutyl-catechol intermediate derived from this compound. microbiologyresearch.org
Table 2: Key Enzymes in the Proposed Biodegradation of this compound
This table illustrates the types of enzymes expected to be involved in the breakdown of this compound.
| Enzyme Class | Specific Enzyme Type (Example) | Proposed Role in this compound Degradation |
| Monooxygenase | Phenol Hydroxylase | Hydroxylation of this compound to 4-cyclobutylcatechol. |
| Dioxygenase | Catechol 1,2-dioxygenase | Cleavage of the 4-cyclobutylcatechol ring via the ortho pathway. |
| Dioxygenase | Catechol 2,3-dioxygenase | Cleavage of the 4-cyclobutylcatechol ring via the meta pathway. |
Note: This table is based on established pathways for other alkylphenols and is for illustrative purposes.
Identification of Microbial Metabolites and Degradation Products
The microbial degradation of this compound is anticipated to proceed through pathways analogous to those established for other alkylphenols. While specific studies on this compound are limited, the general mechanisms of phenol and alkylphenol biodegradation by microorganisms provide a framework for identifying likely metabolites and degradation products. The primary route of aerobic degradation of phenolic compounds involves the hydroxylation of the aromatic ring, followed by ring cleavage. nih.govnih.gov
Microorganisms, particularly bacteria from genera such as Pseudomonas, Rhodococcus, and Sphingomonas, are known to degrade phenolic compounds. nih.govrsc.orgmdpi.com The initial step in the degradation of an alkylphenol like this compound by many bacteria would likely be the enzymatic introduction of a second hydroxyl group onto the aromatic ring to form a catechol-type intermediate. Specifically, 3-cyclobutyl-catechol would be the expected product.
Following the formation of the catechol intermediate, the aromatic ring is cleaved. This can occur through two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govrsc.org
Ortho-cleavage pathway: The catechol ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives.
Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, resulting in the formation of a 2-hydroxymuconic semialdehyde derivative. nih.gov
The subsequent degradation of these initial ring-fission products involves a series of enzymatic reactions that ultimately lead to intermediates of central metabolic pathways, such as the Krebs cycle, and complete mineralization to carbon dioxide and water.
Fungi are also capable of degrading alkylphenols, though the mechanisms can differ from bacteria. nih.gov Some fungi may employ extracellular enzymes that can lead to the formation of phenolic polymers. nih.gov
The structure of the alkyl substituent can influence the preferred degradation pathway. While detailed studies on the influence of a cyclobutyl group are not available, it is a bulky substituent that could sterically hinder certain enzymatic attacks. However, many microorganisms have been shown to degrade various ortho- and para-substituted alkylphenols. rsc.org
Table 1: Postulated Microbial Metabolites of this compound
| Precursor | Postulated Metabolite | Degradation Pathway Step |
| This compound | 3-Cyclobutyl-catechol | Aromatic ring hydroxylation |
| 3-Cyclobutyl-catechol | 2-Hydroxy-4-cyclobutyl-muconic semialdehyde | Meta-cleavage |
| 3-Cyclobutyl-catechol | 3-Cyclobutyl-cis,cis-muconate | Ortho-cleavage |
Environmental Persistence and Bioavailability Considerations
The environmental persistence and bioavailability of this compound are governed by a combination of its physicochemical properties and its susceptibility to biotic and abiotic degradation processes. As with other alkylphenols, the presence of the cyclobutyl group is expected to influence its behavior in the environment compared to unsubstituted phenol.
Alkylphenols, in general, are considered to be moderately persistent in the environment. panda.org The degradation of alkylphenol ethoxylates in wastewater treatment plants and the environment can lead to the formation of more persistent alkylphenols like nonylphenol and octylphenol (B599344). nih.gov These compounds tend to partition into sediment and soil due to their hydrophobicity. panda.org Given that this compound is an alkylphenol, it is likely to exhibit similar partitioning behavior.
The persistence of alkylphenols is also dependent on environmental conditions. Under aerobic conditions, biodegradation is a significant removal process. nih.gov However, under anaerobic conditions, which can be found in deeper sediments and some groundwater environments, the degradation of phenolic compounds is generally slower. witpress.com The half-life for the aerobic degradation of nonylphenol in sewage sludge and sediments has been reported to range from a few days to several weeks, indicating that while degradation occurs, it is not always a rapid process. mdpi.com
Remediation Strategies Based on Degradation Insights
Insights into the degradation pathways of phenolic compounds inform the development of effective remediation strategies for contaminated sites. For contamination with compounds like this compound, both biological and chemical remediation approaches can be considered.
Bioremediation is a promising and cost-effective strategy that utilizes the metabolic capabilities of microorganisms to degrade contaminants. core.ac.ukmdpi.comresearchgate.net
Bioaugmentation: This involves the introduction of specific microbial strains or consortia with a known ability to degrade the target pollutant into the contaminated environment. mdpi.comasm.org For this compound, this would involve isolating and culturing microorganisms capable of degrading this specific compound or other structurally related alkylphenols. Strains of Pseudomonas, Acinetobacter, and other phenol-degrading bacteria could be candidates. mdpi.comasm.org
Biostimulation: This approach aims to enhance the activity of the indigenous microbial population by adding nutrients (e.g., nitrogen and phosphorus) and electron acceptors (e.g., oxygen) to the contaminated site to promote the growth and degradative activity of the native microorganisms. researchgate.net
Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive oxygen species, such as hydroxyl radicals, to rapidly degrade organic pollutants. nih.govmdpi.comresearchgate.netbepls.com
Fenton's Reagent (H₂O₂/Fe²⁺): This process has been shown to be highly effective for the rapid degradation of phenol in aqueous solutions. nih.gov
UV/H₂O₂: The combination of ultraviolet (UV) light and hydrogen peroxide generates hydroxyl radicals that can effectively mineralize phenolic compounds. mdpi.com
Photocatalysis (e.g., UV/TiO₂): This method uses a semiconductor catalyst, such as titanium dioxide (TiO₂), and UV light to generate reactive oxygen species for pollutant degradation. mdpi.combepls.com
The choice of remediation strategy will depend on the specific characteristics of the contaminated site, including the concentration of the contaminant, the environmental matrix (soil, water, or sediment), and the presence of other co-contaminants. A combination of different strategies may also be employed to achieve effective remediation.
Future Research Directions and Emerging Methodologies for 3 Cyclobutylphenol
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of phenolic compounds like 3-cyclobutylphenol. nih.govchinesechemsoc.orgresearchgate.netcam.ac.uk These computational tools can overcome the limitations of traditional experimental approaches, which are often time-consuming and resource-intensive. chinesechemsoc.org
Predictive Modeling:
Machine learning algorithms, including neural networks, Gaussian Process Regression, and support vector machines, can be trained on large datasets of phenolic compounds to build predictive models. nih.govresearchgate.net These models can forecast a range of properties for this compound and its derivatives, such as:
Bioactivity: Predicting potential therapeutic effects, such as antioxidant capacity or enzyme inhibition. nih.govub.edu
Toxicity: Assessing potential hazards to human health and the environment. cam.ac.uk
Physicochemical Properties: Estimating solubility, lipophilicity, and other key characteristics that influence behavior and applications. nih.gov
Reactivity: Predicting the outcomes and enantioselectivity of various chemical reactions. chinesechemsoc.org
A significant advantage of ML is its ability to analyze complex, non-linear relationships within multidimensional data, providing more robust predictions than traditional methods. researchgate.netmdpi.com For instance, the XGBoost algorithm has shown high accuracy in predicting the enantioselectivity of phenolic dearomatization reactions. chinesechemsoc.org This predictive power can guide the rational design of new this compound derivatives with optimized properties for specific applications.
Accelerating Discovery:
By screening virtual libraries of compounds, AI and ML can identify promising candidates for synthesis and experimental testing, significantly accelerating the discovery of new molecules with desired functionalities. nih.gov This approach not only saves time and resources but also aligns with the principles of reducing animal testing in biomedical research. nih.gov
Real-Time Monitoring of Reaction Dynamics using Advanced Spectroscopic Probes
Understanding the intricate details of chemical reactions as they happen is crucial for optimizing processes and uncovering novel reactivity. Advanced spectroscopic probes are becoming indispensable tools for the real-time monitoring of reactions involving this compound. sci-hub.semdpi.comacademie-sciences.fr
Vibrational and Fluorescence Spectroscopy:
Techniques such as Raman, Near-Infrared (NIR), and Mid-Infrared (MIR) spectroscopy provide molecular-level information by probing the vibrational modes of molecules. mdpi.comacademie-sciences.fr These methods are well-suited for in-line monitoring of reaction progress, allowing for the direct tracking of reactant consumption and product formation without the need for sample extraction. mdpi.comacademie-sciences.fr
Fluorescence spectroscopy offers another powerful, non-invasive method for real-time analysis. mdpi.comrsc.org By designing fluorescent probes that respond to specific chemical changes, researchers can monitor reaction kinetics and the formation of intermediates. rsc.orgresearchgate.net For example, probes based on mechanisms like FRET (Fluorescence Resonance Energy Transfer) and PET (Photoinduced Electron Transfer) can be tailored to detect specific analytes or changes in the reaction environment. rsc.org
Overcoming Challenges:
While these techniques are powerful, challenges such as sensitivity to environmental conditions like pH and potential for signal overlap exist. mdpi.com Future research will focus on developing more robust probes and advanced data analysis methods, including chemometrics, to deconvolve complex spectral data and enhance the accuracy of real-time monitoring. mdpi.com
Development of Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a strong emphasis on sustainability and efficiency. acs.orgopcw.org For this compound, this translates to designing synthetic routes that are both environmentally friendly and maximize the incorporation of starting materials into the final product. chembam.comwordpress.com
Atom Economy:
A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. acs.orgwordpress.comrsc.org Traditional synthetic routes often generate significant waste, leading to low atom economy. chembam.com Future research will focus on developing addition and cycloaddition reactions, which are inherently more atom-economical. rsc.org The "Cumene route" for phenol (B47542) synthesis is a classic example of a process with high atom economy where the by-product is also a valuable chemical. chembam.com
Sustainable Practices:
The development of sustainable synthetic routes for this compound will involve several key strategies:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives. opcw.org
Catalysis: Employing catalysts to improve reaction efficiency and reduce energy consumption. This includes the use of biocatalysts, which operate under mild conditions. opcw.org
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
By integrating these principles, the chemical industry can reduce its environmental footprint and improve the economic viability of producing this compound and its derivatives. chembam.comrsc.org
Exploration of Novel Reactivity Patterns under Extreme Conditions
Investigating the behavior of this compound under extreme conditions, such as high temperature, high pressure, or in the presence of unconventional energy sources, can unveil novel reactivity patterns and lead to the synthesis of unique molecular architectures. The strained cyclobutyl ring, in particular, may exhibit interesting transformations under such conditions.
Future research in this area could explore:
Pyrolytic Reactions: High-temperature reactions in the absence of oxygen could lead to rearrangements or fragmentation of the cyclobutyl group, potentially yielding novel phenolic structures.
High-Pressure Chemistry: Applying high pressure can influence reaction equilibria and transition states, potentially favoring the formation of products that are not accessible under standard conditions.
Microwave and Ultrasound-Assisted Synthesis: These energy sources can accelerate reaction rates and sometimes lead to different product distributions compared to conventional heating.
Understanding how the interplay between the phenol and cyclobutyl moieties influences reactivity under these conditions will be a key area of investigation.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The ability to observe and analyze chemical reactions in real-time is fundamental to understanding reaction mechanisms, optimizing conditions, and ensuring process control. researchgate.netnih.govnih.gov For reactions involving this compound, advanced spectroscopic probes offer a window into the dynamic molecular transformations.
Key Techniques and Their Applications:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR systems are becoming increasingly accessible for real-time reaction monitoring. researchgate.netnih.gov Hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can overcome the inherent low sensitivity of NMR, allowing for the detection of low-concentration intermediates and the elucidation of reaction mechanisms. researchgate.netnih.govnih.gov
Vibrational Spectroscopy (Raman and IR): Fiber-optic probes for Raman and infrared (IR) spectroscopy enable in-line monitoring of chemical changes directly within a reaction vessel. mdpi.comacademie-sciences.fr These techniques are particularly useful for tracking the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational bands. mdpi.com
Fluorescence Spectroscopy: The development of specific fluorescent probes can allow for the sensitive and selective monitoring of particular species or reaction parameters. rsc.orgresearchgate.net Probes can be designed to change their fluorescence properties in response to pH, the presence of a specific functional group, or the formation of a product. mdpi.comrsc.org
These advanced spectroscopic methods provide a wealth of data that can be used to build kinetic models, identify transient species, and gain a deeper understanding of the reaction landscape for this compound.
Mechanistic Insights into Novel Reactivity Patterns
A fundamental understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and the prediction of product outcomes. For this compound, research into novel reactivity patterns will provide crucial insights into its chemical behavior.
Areas of Investigation:
Catalytic Deoxygenation: The removal of the hydroxyl group from phenolic compounds is a critical step in biomass valorization. nih.govacs.org Studies on novel catalysts, such as Heusler alloys, can provide mechanistic insights into the direct deoxygenation of the phenol group in this compound. nih.govacs.org Density Functional Theory (DFT) calculations can be used to model reaction pathways and identify rate-determining steps. nih.gov
Laccase-Mediated Reactions: Laccases are enzymes that can oxidize phenolic compounds, generating reactive radical species. tandfonline.com Investigating the laccase-mediated oxidation of this compound could lead to novel polymerization or grafting reactions, creating new materials with unique properties. The steric and electronic effects of the cyclobutyl group would likely influence the reactivity and coupling patterns of the resulting phenoxy radicals. tandfonline.com
Photochemistry: The photochemical behavior of phenols can be significantly different at interfaces compared to bulk solution. sci-hub.se Exploring the photochemistry of this compound, particularly at air-water interfaces, could reveal accelerated reaction rates or novel reaction pathways, which is relevant to environmental chemistry and atmospheric processes. sci-hub.se
By combining experimental studies with computational modeling, researchers can elucidate the intricate details of these and other novel reactions, paving the way for new applications of this compound.
Sustainable Synthesis and Environmental Remediation Innovations
The principles of green chemistry are driving innovation in both the synthesis of chemicals and the remediation of environmental pollutants. bohrium.comnih.gov For this compound and other phenolic compounds, this dual focus offers opportunities for more sustainable practices from production to end-of-life.
Sustainable Synthesis:
Future efforts in the synthesis of this compound will prioritize methods that are environmentally benign and resource-efficient. This includes:
Green Synthesis of Nanoparticles: Utilizing plant extracts or other biological materials for the synthesis of metallic nanoparticles that can act as catalysts in the production of phenolic compounds. bohrium.com This approach avoids the use of harsh chemicals and reduces waste.
Biocatalysis: Employing enzymes to carry out specific synthetic steps under mild conditions, offering high selectivity and reducing energy consumption. opcw.orgmdpi.com
Environmental Remediation:
Phenolic compounds can be environmental pollutants that require effective remediation strategies. mdpi.comchemrxiv.org Innovations in this area that could be applied to this compound include:
Enzymatic Remediation: Using free or immobilized enzymes, such as laccases and peroxidases, to degrade phenolic contaminants in wastewater. mdpi.com This method is highly efficient, selective, and produces fewer harmful byproducts compared to conventional treatments. mdpi.com
Nanomaterial-Based Remediation: Developing nanomaterials, such as silver or gold nanoparticles, for the adsorption, catalysis, and degradation of phenolic pollutants. bohrium.comnih.govchemrxiv.org The high surface-area-to-volume ratio of nanomaterials enhances their reactivity and efficiency. nih.gov Functionalizing these nanoparticles can improve their stability and reusability. chemrxiv.org
Advanced Oxidation Processes: Exploring electrochemical advanced oxidation processes that generate highly reactive hydroxyl radicals to mineralize phenolic compounds. nih.gov
These sustainable approaches to synthesis and remediation will be crucial for the responsible development and use of this compound and related compounds.
Addressing Knowledge Gaps for Phenolic Compounds
While the study of phenolic compounds is extensive, significant knowledge gaps persist, particularly for less common, synthetically derived structures like this compound. Addressing these gaps is crucial for unlocking the full potential of this and similar molecules in various scientific and industrial domains. Future research should be strategically directed toward several key areas that currently limit our understanding and application of such unique phenolic structures.
A primary area requiring significant investigation is the Metabolic and Biodegradation Pathway . For many substituted alkylphenols, the metabolic fate in biological systems and their degradation pathways in the environment are not well understood. tandfonline.commdpi.comresearchgate.net While general pathways for common alkylphenols like nonylphenol and octylphenol (B599344) have been proposed, involving hydroxylation and cleavage of the aromatic ring, specific pathways for a compound with a cyclic alkyl substituent like this compound are largely uncharacterized. tandfonline.commdpi.comfrontiersin.orgnih.gov Research is needed to identify the microorganisms and key enzymes, such as phenol hydroxylases and catechol dioxygenases, responsible for its breakdown under both aerobic and anaerobic conditions. mdpi.comfrontiersin.orgnih.gov Elucidating these pathways is essential for assessing the environmental impact and persistence of this compound.
Furthermore, there is a significant gap in the Structure-Activity Relationship (SAR) data for cyclobutyl-containing phenols. ijhmr.comslideshare.netstudysmarter.co.uk SAR studies are fundamental in medicinal chemistry and materials science for designing molecules with optimized properties. slideshare.netstudysmarter.co.ukresearchgate.net For this compound, systematic studies are needed to understand how the cyclobutyl group, compared to linear or more branched alkyl chains, influences biological activity or material properties. nih.gov This involves synthesizing a library of derivatives with varied substitution patterns on the phenyl ring and modifications to the cyclobutyl moiety to probe how these structural changes affect endpoints like receptor binding, antioxidant capacity, or polymer characteristics. nih.govalphonsacashew.com
Another critical knowledge gap is the development of Advanced and Greener Synthetic Methodologies . chemistryviews.orgniscpr.res.in While classical methods for phenol synthesis exist, they often require harsh conditions or expensive catalysts. chemistryviews.orgrsc.org There is a growing need for more sustainable and efficient synthetic routes. niscpr.res.inmdpi.com Future research could focus on leveraging modern catalytic systems, such as palladium or copper-based catalysts, for the synthesis of this compound and its derivatives under milder conditions. chemistryviews.orgrsc.org Additionally, exploring biocatalytic or photochemically-driven synthetic strategies could provide more environmentally friendly alternatives. units.it
Finally, a comprehensive Physicochemical and Toxicological Characterization is often lacking for novel substituted phenols. nsf.govcanada.cacanada.ca While basic properties may be predicted, detailed experimental data on parameters like aqueous solubility, partitioning behavior, and volatility are crucial for environmental fate modeling and risk assessment. tandfonline.comnsf.gov A thorough toxicological evaluation, moving beyond simple cytotoxicity assays to include endocrine disruption potential and other specific endpoints, is necessary to ensure the safe development and application of this compound. canada.cacanada.ca
Addressing these knowledge gaps through targeted research will provide a more complete scientific understanding of this compound, enabling a more informed assessment of its potential applications and environmental profile.
| Identified Knowledge Gap | Proposed Future Research Direction for this compound | Relevant Findings/Rationale |
| Metabolic & Biodegradation Pathways | Investigate the aerobic and anaerobic degradation of this compound using microbial consortia from relevant environments (e.g., soil, wastewater). Identify key bacterial strains and catabolic genes (e.g., for phenol hydroxylase, catechol 2,3-dioxygenase) involved. mdpi.comfrontiersin.orgnih.gov | The biodegradation of common alkylphenols is known, but pathways for unique structures like this compound are uncharacterized, which is critical for environmental risk assessment. tandfonline.commdpi.comresearchgate.net |
| Structure-Activity Relationships (SAR) | Synthesize and test a series of this compound derivatives to establish clear SAR for specific applications (e.g., antimicrobial, antioxidant, or as a monomer in polymer synthesis). slideshare.netalphonsacashew.comesisresearch.org | Understanding how the cyclobutyl moiety influences biological or chemical properties is essential for designing new drugs or materials. studysmarter.co.uknih.gov |
| Advanced Synthetic Methodologies | Develop novel, high-yield synthetic routes using green chemistry principles, such as mild, metal-catalyzed cross-coupling reactions or biocatalysis, to produce this compound and its analogs. chemistryviews.orgniscpr.res.inrsc.org | Current phenol synthesis methods can be harsh; greener alternatives are needed for sustainable chemical production. chemistryviews.orgmdpi.com |
| Comprehensive Characterization | Conduct in-depth analysis of physicochemical properties (e.g., Henry's Law constant, water solubility) and perform a broad range of toxicological assays to build a complete profile for environmental and health risk assessment. nsf.govcanada.cacanada.ca | Detailed property and toxicity data for many substituted phenols are limited, hindering comprehensive safety and environmental evaluation. canada.cacanada.ca |
Q & A
Q. What strategies address contradictions in bioactivity data between in vitro and in vivo models for this compound derivatives?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability) or metabolic activation. Use microsomal stability assays (e.g., liver S9 fractions) to simulate in vivo metabolism. Validate in vitro findings with transgenic animal models or organ-on-chip systems. Apply TRIZ contradiction analysis to prioritize variables (e.g., solubility vs. membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
